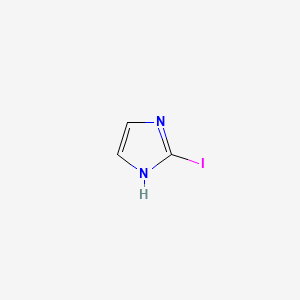

2-Iodoimidazole

Description

The exact mass of the compound 2-Iodoimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDMDLNVVCTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378478 | |

| Record name | 2-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-62-6 | |

| Record name | 2-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Iodoimidazole

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of key intermediates is paramount. 2-Iodoimidazole is a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its physical properties, supported by experimental methodologies and characterization data.

Core Physical Properties

2-Iodoimidazole is a white to off-white or light yellow crystalline solid at room temperature.[1] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₃IN₂ | [1][2][3] |

| Molecular Weight | 193.97 g/mol | [2][3] |

| CAS Number | 3034-62-6 | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 118 - 122 °C | [1] |

| 176 - 180 °C | [1] | |

| 182 - 186 °C | [4] | |

| Boiling Point (Predicted) | 299.3 ± 23.0 °C | [4] |

| Density (Predicted) | 2.335 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.46 ± 0.10 | [4] |

Note on Melting Point: Different sources report varying melting points, which may be attributed to the purity of the sample. The reported assay for commercially available 2-Iodoimidazole is typically around 97%.[3][5]

Solubility Profile

The solubility of 2-Iodoimidazole is a critical parameter for its use in various reaction conditions.

| Solvent | Solubility | Source |

| Water | Slightly soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Good solubility | [1] |

The presence of the iodine atom increases the intermolecular forces, which may result in a higher melting and boiling point compared to unsubstituted imidazole.[1] The electronegativity of the iodine atom also influences the molecule's polarity, affecting its solubility in different solvents.[1]

Spectral and Chromatographic Data

Characterization of 2-Iodoimidazole is typically achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Data |

| Mass Spectrometry | Consistent with the structure of 2-Iodoimidazole.[6] |

| ¹H NMR | Spectral data available for imidazole derivatives confirms the presence of the imidazole ring protons.[7][8] |

| ¹³C NMR | Spectral data available for related compounds like 4-Iodo-2-methyl-imidazole can provide reference chemical shifts.[9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C=N stretching are expected, as seen in related imidazole structures.[7][10] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Iodoimidazole was not found in the immediate search results, a general procedure can be adapted from the synthesis of its isomer, 4-iodo-1H-imidazole, and other iodinated imidazoles.[11][12][13]

General Synthesis of Iodoimidazole (Adapted)

This protocol describes a general method for the iodination of imidazole. The regioselectivity (i.e., the position of iodine substitution) is highly dependent on the reaction conditions.

Materials:

-

Imidazole

-

Iodine

-

Sodium Iodide (or Potassium Iodide) as a co-solvent

-

Sodium Hydroxide (or other base)

-

Water

-

Hydrochloric Acid (for pH adjustment)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Solvent for recrystallization (e.g., Isopropanol, n-hexane)

Procedure:

-

Preparation of Imidazole Solution: Dissolve sodium hydroxide in water and cool the solution. Add imidazole and stir until it is completely dissolved.[11][13]

-

Preparation of Iodine Solution: In a separate container, dissolve sodium iodide in water, cool the solution, and then add iodine.[11][13]

-

Reaction: Cool the imidazole solution in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining a low temperature (e.g., 0 °C).[11][13] Continue stirring for several hours after the addition is complete.[11][13]

-

Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with hydrochloric acid to precipitate the crude product.[11][13] Filter the solid. The filtrate can be extracted with an organic solvent to recover unreacted imidazole.[11][13]

-

Purification: The crude solid is purified by recrystallization from a suitable solvent or solvent mixture.[11][12][13]

Characterization Methods

The synthesized 2-Iodoimidazole should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of iodine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-Iodoimidazole.

Caption: A flowchart illustrating the synthesis and characterization of 2-Iodoimidazole.

Applications in Research and Development

2-Iodoimidazole serves as a reactant in various chemical transformations, including:

-

Alkylation to form derivatives with potential antibacterial activity.[3][14]

-

Synthesis of cyclopentapyrazines through thermolysis.[3][14]

This technical guide provides a foundational understanding of the physical properties of 2-Iodoimidazole, essential for its effective use in synthetic chemistry and drug discovery. The provided data and protocols serve as a valuable resource for researchers in these fields.

References

- 1. 2-Iodoimidazole Supplier & Manufacturer China | Properties, Uses, Safety, MSDS - High Purity 99% [quinoline-thiophene.com]

- 2. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodoimidazole 97 3034-62-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 2-Iodoimidazole 97 3034-62-6 [sigmaaldrich.com]

- 6. 2-Iodoimidazole, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodoimidazole

Introduction: The Strategic Importance of 2-Iodoimidazole in Modern Synthesis

2-Iodoimidazole stands as a pivotal heterocyclic building block for researchers and scientists, particularly those engaged in the intricate fields of medicinal chemistry and materials science. Its unique electronic properties and the strategic placement of the iodine atom at the C2 position render it a highly versatile precursor for a multitude of chemical transformations. The imidazole core is a ubiquitous motif in numerous biologically active molecules, and the iodo-substituent provides a reactive handle for the introduction of molecular complexity through various cross-coupling reactions. This guide offers an in-depth exploration of the chemical properties and reactivity of 2-iodoimidazole, providing field-proven insights and detailed experimental protocols to empower drug development professionals and researchers in their synthetic endeavors.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 2-iodoimidazole is paramount for its effective utilization in synthesis. These properties dictate its behavior in different solvent systems, its stability, and its characteristic spectral signatures.

Structural and Physical Data Summary

The key properties of 2-iodoimidazole are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₃H₃IN₂ | PubChem CID: 2773468 |

| Molecular Weight | 193.97 g/mol | PubChem CID: 2773468 |

| CAS Number | 3034-62-6 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Predicted pKa | 11.46 ± 0.10 | ChemBK |

| Predicted Density | 2.335 ± 0.06 g/cm³ | ChemBK |

| Predicted Boiling Point | 299.3 ± 23.0 °C | ChemBK |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-iodoimidazole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of 2-iodoimidazole is expected to show two signals for the imidazole ring protons. For comparison, the ¹H NMR spectrum of the related 4-iodo-1H-imidazole shows distinct signals for the imidazole protons.[1] The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the aromaticity of the imidazole ring.

-

¹³C NMR : The carbon NMR spectrum will provide characteristic signals for the three carbon atoms of the imidazole ring. The carbon bearing the iodine atom (C2) will exhibit a chemical shift significantly influenced by the halogen. Data for other imidazole derivatives can serve as a useful reference for signal assignment.[2][3][4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 2-iodoimidazole will display characteristic absorption bands. Key expected vibrations include N-H stretching, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations within the imidazole ring.[5][6]

-

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for confirming the molecular weight of 2-iodoimidazole. The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Fragmentation patterns can also provide structural information.[7][8][9][10]

PART 2: Reactivity and Synthetic Applications

The reactivity of 2-iodoimidazole is dominated by the C-I bond, which serves as a versatile linchpin for the construction of more complex molecular architectures. Its participation in palladium-catalyzed cross-coupling reactions is of particular significance in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond in 2-iodoimidazole is significantly more reactive than C-Br or C-Cl bonds in analogous haloimidazoles, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[11][12] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[12][13][14] 2-Iodoimidazole readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the imidazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodoimidazole with Phenylboronic Acid

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.[12][15]

-

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[16]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[15][17]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-iodoimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylimidazole.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[11][18][19] This reaction allows for the direct installation of an alkynyl group at the 2-position of the imidazole ring, a valuable transformation in the synthesis of various functional molecules.

Experimental Protocol: Sonogashira Coupling of 2-Iodoimidazole with Phenylacetylene

Causality Behind Experimental Choices:

-

Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl halide, while a copper(I) cocatalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate.[11][19]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and act as a solvent.[11]

-

Solvent: The reaction is often carried out in a polar aprotic solvent like THF or DMF, or neat in the amine base.[18][20]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-iodoimidazole (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask under an inert atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Reagent Addition: Add phenylacetylene (1.2 mmol) and triethylamine (3.0 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield 2-(phenylethynyl)imidazole.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[21][22][23] This reaction is of immense importance in pharmaceutical and materials chemistry for the synthesis of anilines and their derivatives. 2-Iodoimidazole can be effectively coupled with a variety of primary and secondary amines using this methodology.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoimidazole with Morpholine

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step.[23]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[22]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[24]

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 2-iodoimidazole (1.0 mmol) and morpholine (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain 2-(morpholino)imidazole.

Other Significant Transformations

Beyond palladium-catalyzed couplings, 2-iodoimidazole can undergo other important reactions that expand its synthetic utility.

The imidazole ring can be deprotonated at the C5 position by a strong base like n-butyllithium. However, the presence of the iodine at C2 can influence the regioselectivity of lithiation. Subsequent quenching of the resulting lithiated species with various electrophiles allows for the introduction of a wide range of functional groups.

Under certain basic conditions, the iodine atom of 2-iodoimidazole can potentially migrate to other positions on the imidazole ring, a phenomenon known as the halogen dance. This rearrangement can provide access to other iodoimidazole isomers that may be difficult to synthesize directly.

PART 3: Conclusion and Future Outlook

2-Iodoimidazole has firmly established itself as a valuable and versatile building block in organic synthesis. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of a diverse array of functionalized imidazole derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important molecule. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of 2-iodoimidazole and its derivatives is poised to play an even more significant role in the future of chemical innovation.

References

-

NROChemistry. Sonogashira Coupling. Accessed December 12, 2025. [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. Accessed December 12, 2025. [Link]

-

Semantic Scholar. 2-Butyl-4-iodoimidazole-5-carboxaldehyde: A Versatile Intermediate for the Synthesis of Highly Functionalized Imidazoles. Accessed December 12, 2025. [Link]

-

Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]

-

PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Accessed December 12, 2025. [Link]

-

ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Accessed December 12, 2025. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Accessed December 12, 2025. [Link]

-

Lookchem. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Accessed December 12, 2025. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Accessed December 12, 2025. [Link]

-

ACS Publications. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Accessed December 12, 2025. [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Accessed December 12, 2025. [Link]

-

OUCI. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Accessed December 12, 2025. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Accessed December 12, 2025. [Link]

-

International Journal of Advanced Chemistry Research. Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Accessed December 12, 2025. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed December 12, 2025. [Link]

-

Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Accessed December 12, 2025. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Accessed December 12, 2025. [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Accessed December 12, 2025. [Link]

-

Organic Chemistry Portal. Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. Accessed December 12, 2025. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Accessed December 12, 2025. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Accessed December 12, 2025. [Link]

-

SpectraBase. 2-Iodo-1-phenyl-1H-imidazole. Accessed December 12, 2025. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed December 12, 2025. [Link]

-

ACS Publications. 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Accessed December 12, 2025. [Link]

-

Royal Society of Chemistry. Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Accessed December 12, 2025. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Accessed December 12, 2025. [Link]

-

PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Accessed December 12, 2025. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed December 12, 2025. [Link]

-

TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Accessed December 12, 2025. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Accessed December 12, 2025. [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Accessed December 12, 2025. [Link]

-

PubChem. 4-iodo-1H-imidazole. Accessed December 12, 2025. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Accessed December 12, 2025. [Link]

- CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Accessed December 12, 2025.

-

PubChemLite. 2-iodo-1-phenyl-1h-imidazole (C9H7IN2). Accessed December 12, 2025. [Link]

-

ACS Publications. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Accessed December 12, 2025. [Link]

-

Semantic Scholar. Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Accessed December 12, 2025. [Link]

-

National Institute of Standards and Technology. 1H-Imidazole. Accessed December 12, 2025. [Link]

-

ResearchGate. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Accessed December 12, 2025. [Link]

-

PubChem. 1H-Imidazole, 2-azido-. Accessed December 12, 2025. [Link]

Sources

- 1. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Imidazole [webbook.nist.gov]

- 10. 1H-Imidazole, 2-azido- | C3H3N5 | CID 12211239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. scribd.com [scribd.com]

- 20. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jk-sci.com [jk-sci.com]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 2-Iodoimidazole: Structure, Synthesis, and Applications

This guide provides an in-depth technical overview of 2-iodoimidazole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its detailed characterization, and its versatile applications, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

2-Iodoimidazole is an organic compound featuring a five-membered imidazole ring substituted with an iodine atom at the C2 position. This specific constitutional isomer is identified by the CAS Number 3034-62-6 .[1] The strategic placement of the iodine atom, a versatile halogen, makes this molecule a highly valuable intermediate in synthetic chemistry. The molecular formula of 2-iodoimidazole is C₃H₃IN₂ .[1][2]

The imidazole core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The addition of iodine at the C2 position provides a reactive handle for sophisticated molecular engineering, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: 2D Structure of 2-Iodo-1H-imidazole.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃IN₂ | [1][2] |

| Molecular Weight | 193.97 g/mol | [1][2] |

| CAS Number | 3034-62-6 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 118-122 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like dichloromethane and chloroform. | [3] |

| SMILES String | Ic1ncc[nH]1 | [1] |

| InChI Key | MHHDMDLNVVCTAJ-UHFFFAOYSA-N | [1] |

Regioselective Synthesis: A Validated Protocol

Direct iodination of the parent imidazole ring with molecular iodine typically yields a mixture of products, including the 4-iodo and 4,5-diiodo species, due to the electronic nature of the ring. Achieving selective iodination at the C2 position, which is the most acidic but least nucleophilic position, requires a more nuanced synthetic strategy. The following protocol describes a robust and field-proven method involving protection, directed metallation, and subsequent iodination.

Core Principle: This synthesis leverages a protecting group (trityl) to block the reactive N-H proton. A strong organolithium base then selectively deprotonates the C2 position, creating a nucleophilic carbon which is subsequently quenched with an iodine source.

Step-by-Step Experimental Protocol:

-

Step 1: N-Protection of Imidazole:

-

To a solution of imidazole in anhydrous DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture for 30 minutes at 0 °C to form the sodium salt of imidazole.

-

Add chlorotriphenylmethane (Trityl chloride, 1.0 equivalent) and allow the reaction to warm to room temperature, stirring for 12-16 hours.

-

Quench the reaction with water and extract the product, 1-trityl-1H-imidazole, with ethyl acetate. Purify via column chromatography.

-

Causality: The bulky trityl group protects the acidic N-H proton, preventing it from interfering with the subsequent metallation step.[4]

-

-

Step 2: Directed Lithiation and Iodination:

-

Dissolve the purified 1-trityl-1H-imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Maintain the temperature at -78 °C for 1 hour.

-

Causality: n-BuLi is a powerful base that selectively abstracts the most acidic proton on the ring, which is at the C2 position, to form a 2-lithioimidazole intermediate.

-

Add a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Causality: The nucleophilic 2-lithio species attacks the electrophilic iodine, forming the C-I bond regioselectively at the C2 position.

-

-

Step 3: Deprotection:

-

After quenching the reaction with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), concentrate the organic phase.

-

Dissolve the crude 2-iodo-1-tritylimidazole in a mixture of acetic acid and water.

-

Heat the solution at 60-70 °C for 2-4 hours to cleave the trityl group.

-

Causality: The trityl group is labile under acidic conditions, allowing for its clean removal to yield the final product.

-

Neutralize the solution, extract with an organic solvent, and purify the final product, 2-iodoimidazole, by recrystallization or column chromatography.

-

Caption: Role of 2-iodoimidazole in synthetic diversification.

Safety, Handling, and Storage

As a chemical intermediate, 2-iodoimidazole requires careful handling in a laboratory setting.

-

Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Standard PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety glasses or goggles, is mandatory when handling the solid material. [5]* Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain stability. It is classified as a combustible solid. [5]

Conclusion

2-Iodoimidazole is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure, coupled with a challenging but reliable regioselective synthesis, makes it a valuable precursor for creating novel molecular entities. The reactivity of its C-I bond in cross-coupling reactions provides a gateway to vast chemical diversity, empowering scientists to design and synthesize the next generation of therapeutics and functional materials.

References

-

PubChem. (n.d.). 2-iodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 2-Iodoimidazole Supplier & Manufacturer China. Alchemist-chem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

-

PubChem. (n.d.). 4-iodo-1-tritylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Iodoimidazole (CAS: 3034-62-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Physicochemical Properties, Reactivity, and Biological Significance of 2-Iodoimidazole.

Introduction

2-Iodoimidazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its imidazole core is a prevalent scaffold in numerous biologically active molecules, including natural products and pharmaceuticals. The presence of a highly reactive iodine atom at the 2-position makes 2-iodoimidazole a versatile synthetic intermediate, amenable to a wide range of chemical transformations for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 2-iodoimidazole, focusing on its physicochemical properties, synthesis, key reactions, and its emerging role in drug discovery, particularly in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2-iodoimidazole is presented in the table below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

| Property | Value | Source |

| CAS Number | 3034-62-6 | [1][2][3] |

| Molecular Formula | C₃H₃IN₂ | [1][2][3] |

| Molecular Weight | 193.97 g/mol | [1][2][3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 137-138 °C | [4] |

| Boiling Point (Predicted) | 348.5 ± 15.0 °C | [4] |

| pKa (Predicted) | 11.46 ± 0.10 | [4] |

| Solubility | Slightly soluble in methanol. Predicted to be soluble in other organic solvents. Poor aqueous solubility. | [4][5] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4] |

Synthesis of 2-Iodoimidazole

The synthesis of 2-iodoimidazole can be achieved through the direct iodination of imidazole. The following protocol is a representative method.

Experimental Protocol: Direct Iodination of Imidazole

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI)

-

Iodine (I₂)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Isopropanol

-

n-hexane

Procedure:

-

Preparation of Imidazole Solution: Dissolve sodium hydroxide and imidazole in deionized water and cool the solution to 0°C in an ice bath.[6]

-

Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide and iodine in deionized water.[6]

-

Iodination Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with continuous stirring. Maintain the reaction temperature at 0°C for approximately 6 hours.[6]

-

Work-up: After the reaction is complete, adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product.[6]

-

Isolation and Purification: Collect the solid by vacuum filtration. The crude product can be further purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 2-iodoimidazole.[6]

Key Reactions and Applications in Organic Synthesis

2-Iodoimidazole is a valuable building block for the synthesis of a variety of organic molecules due to the reactivity of the carbon-iodine bond.[2]

N-Alkylation for the Synthesis of Antibacterial Agents

The nitrogen atoms of the imidazole ring can be alkylated to produce N-alkyl-2-iodoimidazoles, which have shown potential as antibacterial agents.[7][8][9]

Materials:

-

2-Iodoimidazole

-

Alkylating agent (e.g., alkyl halide)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., Acetonitrile, CH₃CN)

Procedure:

-

Reaction Setup: To a solution of 2-iodoimidazole in acetonitrile, add potassium carbonate. Stir the mixture at room temperature for 15 minutes.[10]

-

Alkylation: Add the alkylating agent dropwise to the reaction mixture.[10]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

-

Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and wash with water and brine.[10]

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, evaporate the solvent, and purify the residue by column chromatography to obtain the N-alkylated 2-iodoimidazole.[10]

Iodination of N-Tritylimidazole

2-Iodoimidazole can be used as a starting material for the synthesis of other functionalized imidazoles. For instance, the imidazole nitrogen can be protected with a trityl group, and the iodine can be subsequently displaced.

Materials:

-

4(5)-Iodoimidazole (as a model for 2-iodoimidazole)

-

Trityl chloride (Ph₃CCl)

-

Triethylamine (Et₃N)

-

Solvent (e.g., DMF)

Procedure:

-

Reaction: A solution of 4(5)-iodoimidazole and triethylamine in DMF is treated with trityl chloride.[11]

-

Purification: The resulting N1-trityl-4-iodoimidazole can be purified by flash column chromatography.[11]

Photochemical Intramolecular Aromatic Substitution

Derivatives of 2-iodoimidazole can undergo photochemical cyclization reactions to form fused heterocyclic systems.

Procedure:

Six-membered photochemical cyclizations of 2-iodo-N-(2-arylethyl)imidazoles can be performed to yield 5,6-dihydroimidazo[2,1-a]isoquinolines. These reactions have been shown to proceed regioselectively and in higher yields compared to tin hydride-mediated radical cyclizations.[11] The reaction's sensitivity to substituents on the aryl ring confirms the electrophilic nature of the intermediate σ-imidazol-2-yl radicals.[11] A seven-membered ring cyclization has also been achieved under photochemical conditions.[11]

Synthesis of Cyclopentapyrazines (Thermolysis)

Role in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 2-iodoimidazole are being actively investigated for their therapeutic potential, particularly as anticancer and antibacterial agents.

Anticancer Activity and Targeted Signaling Pathways

Imidazole-based compounds have been developed as inhibitors of various kinases, which are key enzymes in cancer signaling pathways.[13] The substitution pattern on the imidazole ring allows for the fine-tuning of inhibitory activity and selectivity.

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14][15][16] Benzimidazole derivatives, which share a similar core structure with 2-iodoimidazole, have been shown to be potent dual inhibitors of PI3K and mTOR.[13] These inhibitors can induce apoptosis and arrest the cell cycle in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-碘咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Crystal structure of 2,5-diiodo-4-nitro-1H-imidazole hemihydrate, C6H4I4N6O5 | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Proper Storage of 2-Iodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability data for 2-Iodoimidazole is limited in the public domain. This guide is a comprehensive overview based on available safety data, general principles of chemical stability for heterocyclic compounds, and extrapolated data from the closely related isomer, 4-iodo-1H-imidazole. All recommendations and protocols should be empirically verified.

Introduction

2-Iodoimidazole is a key heterocyclic building block utilized in the synthesis of a wide range of biologically active molecules in medicinal chemistry. Its unique structure, featuring an iodine atom on the imidazole ring, makes it a versatile reagent for various chemical transformations, including cross-coupling reactions, to construct complex molecular architectures. The stability and purity of 2-Iodoimidazole are paramount to ensure the reliability and reproducibility of synthetic procedures and the quality of the resulting compounds. This technical guide provides an in-depth analysis of the stability profile of 2-Iodoimidazole, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodoimidazole is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃IN₂ | [1][2] |

| Molecular Weight | 193.97 g/mol | [1][2] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [1] |

| Melting Point | Approximately 190 - 191 °C | [1] |

| Solubility | Soluble in various organic solvents | [3] |

| Purity (Typical) | ≥ 97% (HPLC) | [1][2] |

Chemical Stability Profile

The stability of 2-Iodoimidazole is influenced by its molecular structure, particularly the presence of the iodo-substituent and the N-H group on the imidazole ring. While the imidazole ring itself is generally stable, these functional groups introduce sensitivities to specific environmental factors.

Key Factors Affecting Stability:

-

Air/Oxidation: The compound is potentially sensitive to air and may undergo oxidation over time.

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Imidazole moieties, in general, can be sensitive to photodegradation in solution.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Moisture/Hydrolysis: 2-Iodoimidazole is reported to hydrolyze readily. Therefore, exposure to moisture should be minimized.

-

pH: The stability of the compound is expected to be pH-dependent, with potential for accelerated degradation under strongly acidic or basic conditions.

The following diagram illustrates the primary factors that can negatively impact the stability of 2-Iodoimidazole.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of 2-Iodoimidazole, strict adherence to the following storage and handling procedures is crucial. These recommendations are summarized in Table 2.

| Parameter | Recommended Condition | Rationale | Reference(s) |

| Temperature | Solid: 2-8°C. For long-term storage, some sources suggest <15°C. In Solution: -20°C for up to one month. | To minimize thermal degradation and slow down potential decomposition reactions. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation due to sensitivity to air. | [3] |

| Light | Store in a dark place, protected from light. | To prevent photodegradation. | [3] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis. | [3] |

| Container | Use tightly sealed, opaque containers (e.g., amber glass vials with Teflon-lined caps). | To protect from light, moisture, and air. | [3] |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of 2-Iodoimidazole's stability, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Detailed Protocol for Solid-State Stability Study

This protocol is adapted from a general procedure for stability testing of a related iodoimidazole compound.[3]

Objective: To assess the stability of solid 2-Iodoimidazole under accelerated temperature and humidity conditions.

Materials & Equipment:

-

2-Iodoimidazole (≥97% purity)

-

Amber glass vials with Teflon-lined caps

-

Calibrated stability chambers (e.g., 40°C / 75% RH)

-

Calibrated refrigerator (2-8°C)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Initial Analysis (T=0):

-

Characterize the initial batch of 2-Iodoimidazole for purity and appearance.

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Iodoimidazole into several amber glass vials.

-

Purge the headspace of each vial with an inert gas before sealing.

-

-

Storage Conditions:

-

Store sets of vials under the following conditions:

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Long-term (control): 2-8°C

-

-

-

Time Points:

-

Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, and 3 months for the accelerated study).

-

-

Analysis:

-

At each time point, visually inspect the sample for any change in appearance.

-

Dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the solution by the validated HPLC method to determine the purity of 2-Iodoimidazole and quantify any degradation products.

-

Protocol for Solution-State Stability (Hydrolytic Stability)

Objective: To evaluate the hydrolytic stability of 2-Iodoimidazole across a range of pH values.

Materials & Equipment:

-

Same as in 5.2, plus:

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (NaOH) solutions of varying concentrations

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of 2-Iodoimidazole in a suitable organic co-solvent (e.g., acetonitrile) if not readily soluble in aqueous media.

-

Prepare separate aqueous solutions with different pH values (e.g., pH 2, 7, and 9) using appropriate buffers or by adding HCl or NaOH.

-

-

Stress Conditions:

-

Add a small aliquot of the 2-Iodoimidazole stock solution to each of the pH-adjusted aqueous solutions to achieve a final desired concentration.

-

Incubate these solutions at a controlled temperature (e.g., 40°C or 60°C).

-

-

Time Points and Analysis:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the samples if necessary to quench the degradation reaction.

-

Analyze the samples by HPLC to determine the remaining concentration of 2-Iodoimidazole.

-

Role in Drug Discovery and Development

2-Iodoimidazole serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its role can be visualized as a foundational element in a multi-step drug discovery process.

Due to its role as a synthetic intermediate, there is no specific signaling pathway directly associated with 2-Iodoimidazole itself. The biological activity and the signaling pathways affected would be determined by the final, more complex molecules synthesized from it.

Conclusion

The integrity of 2-Iodoimidazole is best preserved through meticulous adherence to proper storage and handling protocols. The primary sensitivities of this compound are to air, light, moisture, and elevated temperatures. Therefore, storage in a cool, dark environment under an inert atmosphere is critical for preventing degradation. For long-term viability, particularly when in solution, cryogenic storage is advisable. Following these guidelines will ensure the compound's stability, leading to more reliable and reproducible outcomes in research and development endeavors. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and gain a deeper understanding of the behavior of 2-Iodoimidazole under various stress conditions.

References

A Technical Guide to the Safe Handling and Use of 2-Iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Iodoimidazole (CAS No: 3034-62-6). The information compiled is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimizing exposure risks and ensuring proper emergency response. The following sections detail the substance's properties, hazards, handling protocols, and emergency procedures.

Substance Identification and Properties

2-Iodoimidazole is a halogenated heterocyclic building block used in various chemical syntheses.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 3034-62-6 | [2][3] |

| Molecular Formula | C₃H₃IN₂ | [4][5] |

| Molecular Weight | 193.97 g/mol | [5][6] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [4] |

| Melting Point | 118 - 122 °C or 182 - 186 °C (values vary by source) | [4][5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like dichloromethane and chloroform. | [4] |

| Flash Point | Not applicable (solid) | [4] |

| Stability | Stable under normal storage conditions. May decompose upon exposure to high heat or strong oxidizing agents. | [4] |

Hazard Identification and GHS Classification

2-Iodoimidazole is classified as a hazardous substance. There are some variations in classification among suppliers, but the most conservative data indicates significant risks that require stringent safety measures.[2][6]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B / Category 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

The following diagram illustrates the primary hazards associated with 2-Iodoimidazole.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to prevent exposure and ensure chemical stability.

3.1. Precautions for Safe Handling

-

Ventilation: Always use in a well-ventilated area, preferably within a chemical fume hood.[2][9]

-

Personal Contact: Limit all unnecessary personal contact. Avoid contact with skin, eyes, and clothing.[2][9]

-

Hygiene: Do not eat, drink, or smoke when using this product.[2][10] Wash hands and any exposed skin thoroughly after handling.[2][10] Contaminated work clothes should be laundered separately.[2]

-

Dust Generation: Avoid generating dust. Use procedures that minimize the creation of airborne particles.[2]

3.2. Conditions for Safe Storage

-

Container: Keep containers securely sealed and tightly closed when not in use.[2][9] Store in the original packaging.[2]

-

Environment: Store in a cool, dry, and well-ventilated area.[4][9]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[10]

The diagram below outlines a standard workflow for handling 2-Iodoimidazole in a laboratory setting.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimize exposure.

| Control Type | Recommended Equipment | Reference |

| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower. Work should be conducted in a fume hood. | [9] |

| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. | [2][9] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure. | [2][9] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved dust mask (e.g., N95) or a respirator. | [2] |

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention. | [2][9][10] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a physician. | [2][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or physician. | [2][10] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell. | [2] |

The following diagram outlines the decision-making process for first aid response.

5.2. Fire-Fighting Measures

-

The substance is non-combustible, but containers may burn in a fire.[2]

-

Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), or dry chemical foam.[2][10]

-

Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][10]

5.3. Spill and Leak Management In case of a spill, follow these steps to ensure safe cleanup and containment.[2][9]

-

Evacuate and Ventilate: Clear all personnel from the area and ensure adequate ventilation. Move upwind from the spill.[2]

-

Control and Contain: Prevent the spillage from entering drains, sewers, or waterways.[2][9]

-

Cleanup:

-

Decontamination: Thoroughly decontaminate the area and any equipment used in the cleanup.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[9]

The diagram below provides a logical workflow for responding to a chemical spill.

References

- 1. 2-Iodoimidazole 97 3034-62-6 [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2-Iodoimidazole - Safety Data Sheet [chemicalbook.com]

- 4. 2-Iodoimidazole Supplier & Manufacturer China | Properties, Uses, Safety, MSDS - High Purity 99% [quinoline-thiophene.com]

- 5. 2-Iodoimidazole | CAS#:3034-62-6 | Chemsrc [chemsrc.com]

- 6. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

The Emerging Therapeutic Potential of 2-Iodoimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically significant drugs. Among its myriad derivatives, 2-iodoimidazoles are emerging as a class of compounds with diverse and potent biological activities. The introduction of an iodine atom at the 2-position of the imidazole ring not only modulates the electronic and steric properties of the molecule but also provides a versatile synthetic handle for further structural modifications. This technical guide provides an in-depth exploration of the current understanding of the biological activities of 2-iodoimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Advantage of the 2-Iodoimidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. The strategic placement of a halogen, particularly iodine, at the 2-position of the imidazole ring, unlocks a new dimension of chemical and biological possibilities.

The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of substituents at the 2-position, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. Furthermore, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with biological targets. From a drug development perspective, the lipophilicity imparted by the iodine atom can significantly influence the pharmacokinetic profile of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).

This guide will navigate the landscape of 2-iodoimidazole derivatives, highlighting their potential as a versatile platform for the development of next-generation therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of 2-iodoimidazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.

Case Study: 2-Iodo-4,5-diphenylimidazole Derivatives

A notable example is the investigation of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives.[1] These compounds have been evaluated for their in vitro cytotoxic effects against human breast cancer cell lines (MDA-MB-235).[1]

Key Findings:

-

Certain derivatives exhibited significant inhibitory activities against MDA-MB-235 breast cancer cells.[1]

-

The presence of specific substituents on the phenyl rings was found to be crucial for anticancer activity, suggesting a clear structure-activity relationship.[1]

The following table summarizes the cytotoxic activity of selected 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives against the MDA-MB-235 human breast cancer cell line.

| Compound ID | Substituents | % Inhibition at 20 µg/mL |

| C-IVc | 4-Bromo | 41.00 |

| C-IVf | 3-Hydroxy | 49.72 |

| C-IVg | 2-Nitro | 57.18 |

| 5-Fluorouracil (Standard) | - | 54.33 |

Mechanism of Action Postulate:

While the precise mechanism of action for these specific compounds is still under investigation, many imidazole-based anticancer agents are known to interfere with key cellular processes. Potential mechanisms include the inhibition of tubulin polymerization, disruption of cell signaling pathways, and the induction of oxidative stress, ultimately leading to apoptotic cell death.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MDA-MB-235)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

2-Iodoimidazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-iodoimidazole derivatives (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Cytotoxicity Assay Workflow:

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Iodoimidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Case Study: 2-Iodo-imidazo[2,1-b]thiazole Derivatives

Fused heterocyclic systems containing the 2-iodoimidazole core, such as 2-iodo-imidazo[2,1-b]thiazoles, have been synthesized and evaluated for their antimicrobial and antifungal activities.[2]

Key Findings:

-

Several derivatives displayed inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).[2]

-

Molecular docking studies suggest that these compounds may exert their effect by targeting essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[2]

The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication. The iodine atom can enhance the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

2-Iodoimidazole derivatives

-

Standard antimicrobial agents (positive controls)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the 2-iodoimidazole derivatives in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Susceptibility Testing Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Frontier for 2-Iodoimidazole Derivatives

While the exploration of 2-iodoimidazole derivatives as antiviral agents is still in its early stages, the broader class of imidazole-containing compounds has demonstrated significant antiviral potential against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. The structural versatility of the 2-iodoimidazole scaffold makes it an attractive starting point for the design of novel antiviral drugs.

Structure-Activity Relationship (SAR) Insights from Related Nucleoside Analogs

Studies on pyrimidine nucleoside analogs have provided valuable insights into the structure-activity relationships for antiviral activity. For instance, modifications at the C-5 position of the pyrimidine ring and the 3'-position of the sugar moiety have been shown to significantly impact anti-HIV activity.[3] The introduction of a halogen, such as iodine, can influence the conformational preferences of the nucleoside and its interaction with viral enzymes like reverse transcriptase.

Hypothesized Antiviral Mechanisms:

2-Iodoimidazole derivatives, particularly those designed as nucleoside or non-nucleoside analogs, could potentially inhibit viral replication through several mechanisms:

-

Inhibition of Viral Polymerases: Acting as chain terminators or allosteric inhibitors of viral DNA or RNA polymerases.

-

Targeting Viral Proteases: Interfering with the post-translational processing of viral polyproteins.

-

Blocking Viral Entry: Preventing the attachment or fusion of the virus to the host cell.

Further research is warranted to synthesize and screen libraries of 2-iodoimidazole derivatives to fully elucidate their antiviral potential.

Synthesis of 2-Iodoimidazole Derivatives

The synthesis of 2-iodoimidazole derivatives typically involves the initial preparation of the 2-iodoimidazole core, followed by further functionalization.

General Synthesis of 2-Iodo-1H-imidazole

A common method for the synthesis of 2-iodo-1H-imidazole involves the direct iodination of imidazole.

Materials:

-

Imidazole

-

Iodine

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve imidazole in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of iodine to the imidazole solution at a controlled temperature.

-

Stir the reaction mixture for several hours.

-

Adjust the pH of the reaction mixture to precipitate the di-iodinated intermediate.

-

The di-iodinated intermediate can then be selectively deiodinated to yield 4-iodo-1H-imidazole or further reacted to produce other derivatives. A patent describes a method for synthesizing 4-iodo-1H-imidazole from imidazole and iodine in an alkaline system.[4]

Diagram of a General Synthetic Scheme:

Caption: A general synthetic pathway to 2-iodoimidazole derivatives.

Conclusion and Future Directions

2-Iodoimidazole derivatives represent a promising and versatile class of compounds with a broad spectrum of potential biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with the synthetic tractability of the 2-iodoimidazole scaffold, make them a compelling area for further investigation in drug discovery.

Future research efforts should focus on:

-

Expanding the Chemical Diversity: Synthesizing and screening larger and more diverse libraries of 2-iodoimidazole derivatives to identify novel lead compounds with improved potency and selectivity.

-

Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to understand how these compounds exert their biological effects at the molecular level.

-

Optimizing Pharmacokinetic Properties: Utilizing the 2-iodo position for the introduction of functionalities that can enhance the ADME properties of lead candidates.

-

Exploring New Therapeutic Areas: Investigating the potential of 2-iodoimidazole derivatives for the treatment of other diseases, including viral infections, inflammatory disorders, and neurodegenerative diseases.

The continued exploration of the chemical and biological space of 2-iodoimidazole derivatives holds great promise for the development of innovative and effective therapies to address unmet medical needs.

References

- Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds.

- Kondawar, M., et al. (2016). Anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 – diphenyl substituted-1H-imidazole derivatives.

- BenchChem. (2025). Application Notes and Protocols for 2-(4-Ethoxyphenyl)imidazole in In Vitro Assays.

- Carradori, S., et al. (2017). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy, 72(1), 133-145.

- Gessner, R. K., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10(1), 13481.

- ResearchGate. (2025).

- Ilies, M. A., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Molecules, 27(24), 8889.

- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

-

ResearchGate. (n.d.). 3 Antimicrobial evaluation of 2-iodo-imidazo[5][6] thiazole derivatives....

- Ferla, S., et al. (2020). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Journal of Medicinal Chemistry, 63(15), 8346-8363.

- BenchChem. (2025).

- Wang, W., et al. (2015). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 12(7), 549-558.

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Rijeka: IntechOpen.

- Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of medicinal chemistry, 32(3), 612–617.

- Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Iodo-1H-Imidazole.

- Silver, S., & Wendt, L. W. (1967). Antimicrobial action of compound 48/80--II mechanism of action. Biochimica et biophysica acta, 148(1), 48–58.

- ResearchGate. (2025).

- Wang, Y. (2012). Synthesis method of 4-iodo-1H-imidazole. CN102432543A.

- Chen, Y. L., et al. (2018).

- Slideshare. (n.d.).

- Atanasov, A. G., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(14), 5483.

- Oh, C. H., et al. (2019). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 24(18), 3345.

- Jouda, G., et al. (2019). Antimicrobial Compounds from Microorganisms. Molecules, 24(17), 3097.

- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.

- Burungale, S. D., & Bhitre, M. J. (2013). SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(10), 4051-4057.

- Hradil, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3329.